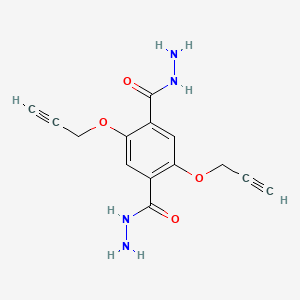

2,5-Bis(prop-2-yn-1-yloxy)terephthalohydrazide

CAS No.:

Cat. No.: VC16782561

Molecular Formula: C14H14N4O4

Molecular Weight: 302.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14N4O4 |

|---|---|

| Molecular Weight | 302.29 g/mol |

| IUPAC Name | 2,5-bis(prop-2-ynoxy)benzene-1,4-dicarbohydrazide |

| Standard InChI | InChI=1S/C14H14N4O4/c1-3-5-21-11-7-10(14(20)18-16)12(22-6-4-2)8-9(11)13(19)17-15/h1-2,7-8H,5-6,15-16H2,(H,17,19)(H,18,20) |

| Standard InChI Key | OTRNRKBGXVADCG-UHFFFAOYSA-N |

| Canonical SMILES | C#CCOC1=CC(=C(C=C1C(=O)NN)OCC#C)C(=O)NN |

Introduction

2,5-Bis(prop-2-yn-1-yloxy)terephthalohydrazide is a specialized organic compound with significant applications in materials science. It is characterized by its molecular formula and a molecular weight of 242.23 g/mol, featuring two prop-2-yn-1-yloxy groups attached to a terephthalohydrazide backbone. This compound is notable for its role in the synthesis of covalent organic frameworks (COFs) and as a building block for advanced materials.

Synthesis and Reaction Conditions

The synthesis of 2,5-bis(prop-2-yn-1-yloxy)terephthalohydrazide typically involves the reaction of terephthalaldehyde with prop-2-yn-1-ol in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the reagents used.

Covalent Organic Frameworks (COFs)

2,5-Bis(prop-2-yn-1-yloxy)terephthalohydrazide is used as a precursor in the formation of COFs, which are porous materials with potential applications in catalysis, gas storage, and optoelectronics. The efficiency of these processes can be quantified by measuring yields and characterizing the resulting materials using techniques such as NMR spectroscopy and X-ray diffraction .

Advanced Materials

The compound's functional groups enable it to participate in various chemical reactions, making it a versatile building block for advanced materials. Modifying reaction conditions such as temperature, solvent choice, and catalyst type can enhance its reactivity.

Research Findings and Future Directions

Recent studies have highlighted the importance of designing COFs with specific structural requirements to enhance their efficiency in applications like hydrogen evolution reactions (HER). The use of 2,5-bis(prop-2-yn-1-yloxy)terephthalohydrazide in such contexts demonstrates its potential in contributing to materials with improved photocatalytic activity .

2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde

This compound shares a similar molecular weight (242.23 g/mol) and molecular formula (C14H10O4) with 2,5-bis(prop-2-yn-1-yloxy)terephthalohydrazide but differs in its functional groups, being an aldehyde rather than a hydrazide . It requires cold-chain transportation and storage in an inert atmosphere at 2-8°C .

2,5-Bis(allyloxy)terephthalaldehyde

This compound has a different molecular weight (246.26 g/mol) and formula (C14H14O4), featuring allyloxy groups instead of prop-2-yn-1-yloxy groups . It is known for its distinct chemical properties and applications.

Data Table: Comparison of Related Compounds

This table highlights the similarities and differences among these compounds, emphasizing their distinct properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume